molecular formula C5H6F5NO2S B6351320 2-Amino-3-pentafluoroethylsulfanyl-propionic acid CAS No. 1301738-63-5

2-Amino-3-pentafluoroethylsulfanyl-propionic acid

Cat. No.: B6351320
CAS No.: 1301738-63-5
M. Wt: 239.17 g/mol
InChI Key: MPXJTTZKVOIIPB-UHFFFAOYSA-N
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Description

2-Amino-3-pentafluoroethylsulfanyl-propionic acid: is an organic compound characterized by the presence of an amino group, a pentafluoroethylsulfanyl group, and a propionic acid moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-pentafluoroethylsulfanyl-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-3-mercaptopropionic acid and pentafluoroethyl iodide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The pentafluoroethyl iodide reacts with the thiol group of 2-amino-3-mercaptopropionic acid, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The use of large-scale reactors to accommodate the reaction on an industrial scale.

    Optimization of Reaction Conditions: Optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-pentafluoroethylsulfanyl-propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfanyl group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution Reagents: Substitution reactions may involve reagents such as acyl chlorides or alkyl halides.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Derivatives: Various derivatives formed through substitution reactions.

Scientific Research Applications

2-Amino-3-pentafluoroethylsulfanyl-propionic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-pentafluoroethylsulfanyl-propionic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may influence biochemical pathways, leading to various physiological effects.

    Binding Interactions: The pentafluoroethylsulfanyl group may enhance binding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-mercaptopropionic acid: Lacks the pentafluoroethylsulfanyl group.

    2-Amino-3-trifluoromethylsulfanyl-propionic acid: Contains a trifluoromethylsulfanyl group instead of a pentafluoroethylsulfanyl group.

    2-Amino-3-chloropropionic acid: Contains a chlorine atom instead of the pentafluoroethylsulfanyl group.

Uniqueness

    Chemical Structure: The presence of the pentafluoroethylsulfanyl group imparts unique chemical properties.

    Reactivity: The compound exhibits distinct reactivity patterns compared to similar compounds.

    Applications: Its unique structure makes it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F5NO2S/c6-4(7,8)5(9,10)14-1-2(11)3(12)13/h2H,1,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXJTTZKVOIIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)SC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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